molecular formula C15H21N7O2 B2449964 N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-cyclopropylisoxazole-3-carboxamide CAS No. 2034272-77-8

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-cyclopropylisoxazole-3-carboxamide

Cat. No. B2449964
M. Wt: 331.38
InChI Key: GCKPYRDXNQZIAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains several functional groups including a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. It also contains a isoxazole ring, which is a five-membered ring with one oxygen atom, one nitrogen atom, and three carbon atoms. The compound also has a cyclopropyl group, which is a three-membered carbon ring, and a carboxamide group, which is a carbonyl (C=O) group attached to a nitrogen atom .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using techniques such as NMR spectroscopy . This technique can provide information about the chemical environment of the hydrogen atoms in the compound, which can help to confirm the structure of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of the polar carboxamide group might make the compound more soluble in polar solvents .

Scientific Research Applications

Novel bis(pyrazole-benzofuran) hybrids possessing piperazine linker:

A study by Ahmed E. M. Mekky and S. Sanad (2020) synthesized a novel series of compounds, including those with structures related to triazines, for their potential antibacterial and cytotoxic activities. The study found significant antibacterial efficacy against various bacterial strains and highlighted the potential of these compounds in biofilm inhibition and as enzyme inhibitors, suggesting their potential in developing new antibacterial agents (Mekky & Sanad, 2020).

Bisintercalating threading diacridines:

Research by L. P. Wakelin et al. (2003) explored bis(9-aminoacridine-4-carboxamides) linked with various chains, designed for DNA bisintercalation, which could lead to slow dissociation from DNA and cytotoxicity due to transcription template inhibition. This study highlights the complexity of cellular responses to bisintercalating agents and their potential in cancer therapy (Wakelin et al., 2003).

Bi-functional melamine derivatives:

A study conducted by S. Matsukawa et al. (1980) on the synthesis and analysis of bi-functional melamine derivatives and their polycondensates provides insights into the chemical properties and reactions of melamine-based compounds, which could be relevant for understanding the reactivity and potential applications of triazine derivatives in material science and polymer chemistry (Matsukawa et al., 1980).

Safety And Hazards

The safety and hazards of a compound depend on its structure and properties. For example, compounds containing triazine rings can be hazardous due to their potential toxicity .

Future Directions

The future directions for research on this compound would depend on its intended use. For example, if the compound shows promise as a drug, future research might focus on optimizing its structure to improve its efficacy and reduce its side effects .

properties

IUPAC Name

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N7O2/c1-21(2)14-17-12(18-15(19-14)22(3)4)8-16-13(23)10-7-11(24-20-10)9-5-6-9/h7,9H,5-6,8H2,1-4H3,(H,16,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKPYRDXNQZIAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)C2=NOC(=C2)C3CC3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-cyclopropylisoxazole-3-carboxamide

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